6-(Chloromethyl)-3-methoxy-2-methylpyridine
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Overview
Description
6-(Chloromethyl)-3-methoxy-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(Chloromethyl)-3-methoxy-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects . The methoxy group may also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-(Chloromethyl)-2-methylpyridine: Similar structure but without the methoxy group, leading to variations in chemical behavior.
3-Chloromethyl-2-methylpyridine: Positional isomer with different substitution pattern, affecting its chemical properties.
Uniqueness
6-(Chloromethyl)-3-methoxy-2-methylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse scientific research avenues.
Biological Activity
6-(Chloromethyl)-3-methoxy-2-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10ClN
- Molecular Weight : 171.62 g/mol
The compound features a chloromethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor in biochemical pathways, impacting processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in neurotransmission or other signaling pathways, potentially influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Anti-Ulcer Activity
A notable area of investigation is the compound's anti-ulcer activity. Similar pyridine derivatives have demonstrated efficacy in inhibiting gastric acid secretion, which is critical for treating peptic ulcers. For instance, studies have shown that certain pyridine derivatives exhibit higher potency than established treatments like Omeprazole in inhibiting the H⁺-K⁺ ATPase enzyme responsible for gastric acid secretion .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Biological Activity | IC50 Value |
---|---|---|
Study A | Antimicrobial (E. coli) | 15 µM |
Study B | Anti-ulcer (H⁺-K⁺ ATPase inhibition) | 112 µg/kg |
Study C | Cytotoxicity against cancer cell lines | >50 µM |
These studies indicate promising biological activities that warrant further exploration.
Case Study: Anti-Ulcer Efficacy
In a controlled study involving animal models, this compound was administered intraduodenally. The results demonstrated a significant reduction in gastric acid secretion compared to control groups, highlighting its potential as a therapeutic agent for ulcer treatment .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
6-(chloromethyl)-3-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
PEASXMBREGCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)OC |
Origin of Product |
United States |
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